Product packaging for (3-Chlorobenzyl)(4-methoxybenzyl)amine(Cat. No.:CAS No. 423740-56-1)

(3-Chlorobenzyl)(4-methoxybenzyl)amine

Cat. No.: B444844
CAS No.: 423740-56-1
M. Wt: 261.74g/mol
InChI Key: XSIGKBGYHPTLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview This product is offered as (3-Chlorobenzyl)(4-methoxybenzyl)amine hydrobromide, a salt form that enhances the compound's stability and solubility for research applications. The molecular formula is C 15 H 17 BrClNO and it has a molecular weight of 342.66 g/mol . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Research Context and Potential Applications this compound is an amine derivative featuring two distinct benzyl groups. In general scientific practice, such structural motifs are of interest in medicinal chemistry for the design and synthesis of novel bioactive molecules . Benzylamine derivatives are frequently explored as synthetic intermediates or building blocks in the development of potential pharmaceutical agents . For instance, research into structurally similar compounds has investigated their role as kinase inhibitors for targeted therapies . The specific research applications and mechanism of action for this compound require further investigation and characterization by qualified researchers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClNO B444844 (3-Chlorobenzyl)(4-methoxybenzyl)amine CAS No. 423740-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-18-15-7-5-12(6-8-15)10-17-11-13-3-2-4-14(16)9-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGKBGYHPTLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353348
Record name (3-chlorobenzyl)(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423740-56-1
Record name (3-chlorobenzyl)(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chlorobenzyl 4 Methoxybenzyl Amine

Retrosynthetic Analysis and Strategic Disconnections for the (3-Chlorobenzyl)(4-methoxybenzyl)amine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are the two carbon-nitrogen (C-N) bonds of the secondary amine. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-N bond between the nitrogen and the 3-chlorobenzyl group. This suggests the formation of this bond via the reaction of 4-methoxybenzylamine (B45378) with a 3-chlorobenzyl electrophile or a precursor like 3-chlorobenzaldehyde (B42229).

Pathway B: Disconnection of the C-N bond between the nitrogen and the 4-methoxybenzyl group. This implies the reaction of 3-chlorobenzylamine (B151487) with a 4-methoxybenzyl electrophile or a precursor such as 4-methoxybenzaldehyde (B44291).

These two primary disconnections give rise to several forward synthetic strategies, including reductive amination and N-alkylation, which will be explored in the subsequent sections. The choice between these pathways often depends on the availability and reactivity of the starting materials, as well as the desired control over side reactions.

Exploration of Novel and Optimized Synthetic Routes for this compound

Building upon the retrosynthetic analysis, several modern synthetic methodologies can be employed to construct the this compound molecule. These methods offer improvements in efficiency, selectivity, and reaction conditions over classical approaches.

Catalytic Amination Reactions and Their Application

Catalytic amination, particularly the "borrowing hydrogen" or "hydrogen auto-transfer" concept, has emerged as a highly atom-economical method for C-N bond formation. rsc.org In this approach, an alcohol is transiently oxidized in situ to an aldehyde, which then undergoes condensation with an amine to form an imine. The resulting imine is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step.

For the synthesis of this compound, this could involve the reaction of 3-chlorobenzyl alcohol with 4-methoxybenzylamine, or 4-methoxybenzyl alcohol with 3-chlorobenzylamine, in the presence of a suitable transition metal catalyst. Nickel-based pincer complexes have shown promise in the N-alkylation of amines with secondary alcohols under mild conditions. nih.gov Cobalt-containing composite catalysts have also been demonstrated to be effective for the reductive amination of aromatic aldehydes with benzylamines. rsc.org

A key advantage of this method is the use of alcohols as alkylating agents, which are often more stable and less hazardous than the corresponding alkyl halides, with water being the only byproduct.

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. masterorganicchemistry.com This method is highly versatile and can be applied to the synthesis of this compound in two ways:

Reaction of 3-chlorobenzaldehyde with 4-methoxybenzylamine: This is a common approach where the aldehyde and amine are condensed, followed by reduction.

Reaction of 4-methoxybenzaldehyde with 3-chlorobenzylamine: This alternative route is equally viable and the choice may depend on the commercial availability of the starting materials.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common. masterorganicchemistry.com Sodium triacetoxyborohydride is often preferred due to its milder nature and high selectivity for reducing iminium ions in the presence of unreacted aldehydes. researchgate.net The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol. One-pot protocols where the imine formation and reduction occur in the same reaction vessel are highly efficient. researchgate.net

Reactant 1Reactant 2Reducing AgentSolventTypical Conditions
3-Chlorobenzaldehyde4-MethoxybenzylamineNaBH(OAc)₃DichloromethaneRoom temperature, 12-24 hours
4-Methoxybenzaldehyde3-ChlorobenzylamineNaBH₄MethanolRoom temperature, 2-6 hours

Palladium-Catalyzed Cross-Coupling Approaches to Aryl Amines

While typically used for the formation of C-N bonds to an aryl ring (Buchwald-Hartwig amination), palladium-catalyzed cross-coupling reactions can also be adapted for the synthesis of benzylamines. Although less common for dibenzylamine (B1670424) synthesis, these methods could theoretically be applied. For instance, a palladium catalyst could potentially mediate the coupling of an appropriate organometallic reagent derived from one of the benzyl (B1604629) moieties with an activated form of the other benzylamine. However, for the synthesis of this compound, reductive amination and N-alkylation are generally more direct and efficient. Recent advances have focused on developing improved palladium catalysts for various cross-coupling reactions, including those involving indolylmaleimides and quinazolinylphenyl-1,3,4-thiadiazole conjugates. nih.govmdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being applied to the synthesis of amines.

Solvent-Free or Low-Environmental-Impact Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, several strategies can be employed to achieve this:

Solvent-Free Reductive Amination: Reductive aminations can be performed under solvent-free conditions, often with microwave assistance to accelerate the reaction. researchgate.netscribd.com Grinding the reactants together, sometimes with a solid support like alumina, can also facilitate the reaction without the need for a solvent. researchgate.net

Use of Greener Solvents: When a solvent is necessary, more environmentally benign options such as water or glycerol (B35011) can be utilized. ias.ac.in Reductive amination of aldehydes has been successfully demonstrated in glycerol using sodium borohydride, offering a recyclable and biodegradable reaction medium. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various nitrogen-containing heterocycles and in amination reactions. nih.govucl.ac.be This technique can be particularly effective for solvent-free reactions. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Atom Economy and Reaction Efficiency Considerations

The principles of green chemistry are increasingly integral to modern synthetic strategies, emphasizing the importance of atom economy and reaction efficiency. Reductive amination stands out as a highly atom-economical method for the synthesis of this compound. This one-pot reaction combines 3-chlorobenzaldehyde and 4-methoxybenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The atom economy of this process is inherently high because all atoms from the aldehyde and the amine are incorporated into the final product, with water being the only theoretical byproduct. The general equation for calculating percent atom economy is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound, the calculation is as follows:

ReactantMolecular FormulaMolecular Weight ( g/mol )
3-ChlorobenzaldehydeC₇H₅ClO140.57
4-MethoxybenzylamineC₈H₁₁NO137.18
Desired Product C₁₅H₁₆ClNO 261.75

Note: The molecular weight of the byproduct, water (H₂O), is 18.02 g/mol .

The theoretical atom economy is therefore:

((261.75) / (140.57 + 137.18)) * 100 = 94.2%

Recent research has also explored the use of more environmentally benign reducing systems. For example, a catalyst-free approach using ammonium (B1175870) formate (B1220265) and Hantzsch ester has been reported for the reductive amination of aromatic aldehydes, offering a greener alternative rsc.org. A study on the reductive amination of 4-methoxybenzaldehyde with benzylamine using cobalt-based composites as catalysts also highlights the move towards more sustainable and efficient processes, with yields ranging from 72-96% under optimized conditions.

Scalability and Process Optimization for Laboratory-Scale Production of this compound

The transition from a laboratory-scale synthesis to a larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, reductive amination remains the method of choice for scalability due to its typically mild conditions and high yields rsc.org.

A key aspect of process optimization is the selection of an appropriate solvent that is effective, safe, and easily removable. While chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often used in laboratory-scale reductive aminations due to their excellent solvent properties, their use is discouraged on a larger scale due to environmental and health concerns. More benign solvents such as methanol, ethanol, or even water are preferred for industrial applications chemicalbook.com.

The choice of the reducing agent is also critical for scalability. While borohydride reagents are effective, their cost and the handling of byproducts can be problematic on a larger scale. Catalytic hydrogenation, although requiring an initial investment in equipment, is often more economical and environmentally friendly for large-scale production due to the low cost of hydrogen gas and the reusability of the catalyst google.com.

A patent for the preparation of the related compound 3-chloro-4-methoxybenzylamine highlights several considerations for large-scale synthesis. The process involves the conversion of 3-chloro-4-methoxybenzyl alcohol to the corresponding chloride, followed by reaction with urotropine and subsequent hydrolysis. This multi-step process, while different from direct reductive amination, provides insights into industrial-scale operations, such as reaction temperature control, reagent stoichiometry, and purification methods to achieve high purity (≥99.3%) and yields (72-85%) google.com. These principles of process control are directly applicable to the scalable synthesis of this compound.

The following table summarizes key parameters for the laboratory-scale synthesis of a closely related compound, N-(3-chlorobenzyl)-1-(2-methoxyphenyl)methanamine, which can serve as a starting point for optimizing the synthesis of the target molecule rsc.org.

ParameterValue
Reactants 3-Chlorobenzaldehyde, 2-Methoxybenzylamine
Reducing System Hantzsch Ester, Ammonium Formate
Solvent Methanol
Temperature 60 °C
Reaction Time 16 hours
Purification Flash chromatography
Yield 66%

Optimization of these parameters, such as screening different catalysts and solvent systems, and adjusting the temperature and reaction time, would be crucial for developing a robust and scalable process for this compound.

Stereoselective Synthesis Approaches for Related Chiral Analogues (if applicable to the class)

While this compound itself is not chiral, the introduction of a stereocenter, for example, by replacing one of the benzyl protons with an alkyl or other substituent, would result in a chiral amine. The synthesis of enantiomerically pure chiral amines is of significant interest in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry.

Several strategies can be employed for the stereoselective synthesis of chiral analogues of this compound. One of the most powerful methods is asymmetric reductive amination. This can be achieved by using a chiral auxiliary, a chiral catalyst, or a chiral reducing agent.

One established approach involves the use of N-sulfinyl imines. In this method, a prochiral ketone or aldehyde is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. Subsequent reduction of the C=N double bond is highly diastereoselective, controlled by the stereocenter on the sulfinyl group. The sulfinyl group can then be readily cleaved under acidic conditions to afford the chiral primary amine. To synthesize a chiral secondary amine analogue, this primary amine could then be subjected to a second reductive amination. A more direct route involves the benzylation of N-sulfinyl ketimines, which allows for the stereocontrolled formation of two new chiral centers nih.gov.

Another powerful technique is the use of chiral catalysts in reductive amination. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands have been shown to be highly effective in the asymmetric hydrogenation of imines, yielding chiral amines with high enantioselectivity acs.org. For instance, an iridium-catalyzed direct asymmetric reductive amination using bulky phosphoramidite (B1245037) ligands has been developed for the synthesis of chiral β-arylamines orgsyn.org.

The following table outlines a general approach for the stereoselective synthesis of a chiral analogue of this compound using a chiral auxiliary approach.

StepDescriptionKey Reagents/Considerations
1 Condensation of 3-chlorobenzaldehyde with a chiral primary amine (e.g., (R)-α-methylbenzylamine).Forms a chiral imine intermediate.
2 Reduction of the chiral imine.Diastereoselective reduction using a standard reducing agent (e.g., NaBH₄). The stereochemistry of the newly formed center is directed by the existing chiral center.
3 Removal of the chiral auxiliary.Typically via hydrogenolysis (e.g., H₂, Pd/C) to yield the chiral primary amine.
4 Second reductive amination.Reaction of the chiral primary amine with 4-methoxybenzaldehyde and a reducing agent to yield the final chiral secondary amine.

These stereoselective strategies provide access to a wide range of chiral amine analogues, which are essential for the exploration of structure-activity relationships in drug discovery and development.

Theoretical and Computational Investigations of 3 Chlorobenzyl 4 Methoxybenzyl Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. indexcopernicus.com These calculations provide a basis for analyzing molecular orbitals, electron density distribution, and reactivity.

DFT calculations are frequently employed to determine the optimized molecular structure and electronic properties of organic compounds. epstem.netresearchgate.net A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p), which offers a balance between computational cost and accuracy for molecules of this size. indexcopernicus.comepstem.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity.

HOMO: For (3-Chlorobenzyl)(4-methoxybenzyl)amine, the HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl (B3050149) ring and the lone pair of the central nitrogen atom. The methoxy (B1213986) group is electron-donating, increasing the electron density of this ring system.

LUMO: Conversely, the LUMO is anticipated to be concentrated on the 3-chlorophenyl ring. The electron-withdrawing nature of the chlorine atom makes this aromatic system more electron-deficient.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. epstem.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a framework for comparing the chemical behavior of different molecules. epstem.net

Table 1: Predicted Global Reactivity Descriptors for this compound Note: These values are illustrative, based on typical results for similar aromatic amines from DFT/B3LYP calculations and are presented for comparative purposes.

DescriptorFormulaPredicted Value (Illustrative)Significance
HOMO Energy EHOMO-5.9 eVRelates to ionization potential; indicates electron-donating ability.
LUMO Energy ELUMO-0.8 eVRelates to electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO5.1 eVIndicates chemical stability and reactivity. epstem.net
Electronegativity (χ) -(EHOMO + ELUMO)/23.35 eVMeasures the power of an atom or group to attract electrons. epstem.net
Chemical Hardness (η) (ELUMO - EHOMO)/22.55 eVMeasures resistance to change in electron configuration. epstem.net
Chemical Softness (S) 1 / (2η)0.196 eV-1Reciprocal of hardness; indicates high polarizability. epstem.net
Electrophilicity Index (ω) χ2 / (2η)2.19 eVMeasures the propensity to accept electrons. epstem.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. dtic.mil The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface is predicted to show distinct regions:

Negative Potential (Nucleophilic Regions): The most negative potential (typically colored red) is expected around the nitrogen atom due to its lone pair of electrons, and on the oxygen atom of the methoxy group. These sites are prone to electrophilic attack and can act as hydrogen bond acceptors. dtic.milvaia.com The π-electron clouds above and below the aromatic rings also create regions of negative potential. dtic.mil

Positive Potential (Electrophilic Regions): The most positive potential (typically colored blue) will be located on the amine hydrogen (N-H), making it a potential hydrogen bond donor. The hydrogen atoms on the aromatic rings will also exhibit positive potential. dtic.mil

Halogen Region: The chlorine atom on the 3-chlorobenzyl ring will show a complex potential. While the sides of the chlorine are negative, the region at the very end of the C-Cl bond axis can be positive or near-neutral, a feature known as a "sigma-hole," which can participate in halogen bonding. dtic.mil

Conformational Landscape and Molecular Dynamics Simulations

The conformation of the molecule is defined by several key dihedral angles. The most significant rotations occur around the C-N bonds and the Cα-C(aryl) bonds. Energy minimization calculations can identify the lowest energy (most stable) conformation by exploring the potential energy surface.

The barriers to rotation determine how easily the molecule can switch between different conformations. For benzyl (B1604629) derivatives, the barrier to rotation about the Cα-C(aryl) bond is typically low, on the order of a few kcal/mol. researchgate.net The rotation around the C-N bonds will also have a specific energy barrier, influenced by the steric bulk of the two benzyl groups. Torsional strain arises when bulky groups are eclipsed during rotation, leading to higher energy states. centre.edu

Table 2: Key Dihedral Angles Defining the Conformation of this compound

Dihedral AngleAtoms InvolvedDescription
τ1C(aryl) - Cα - N - Cα'Defines the relative orientation of the two benzyl groups around the nitrogen atom.
τ2Cα - N - Cα' - C(aryl)'Defines the relative orientation of the two benzyl groups around the nitrogen atom.
τ3N - Cα - C(aryl) - C(aryl)Defines the rotation of the 3-chlorophenyl ring relative to the C-N bond.
τ4N - Cα' - C(aryl)' - C(aryl)'Defines the rotation of the 4-methoxyphenyl ring relative to the C-N bond.

The preferred geometry of this compound will be one that minimizes steric hindrance between the two bulky benzyl substituents. This typically results in a staggered or anti-periplanar arrangement of the benzyl groups around the central amine.

Molecular Dynamics (MD) simulations can be used to explore the conformational space available to the molecule at a given temperature. By simulating the motion of the atoms over time, MD can reveal the most populated conformations and the transitions between them, providing a dynamic picture of the molecule's flexibility. Studies on similar molecules, like 3,5-dichlorobenzylamine, show a preference for conformations where the C-X bond (where X is the heteroatom group) lies in a plane perpendicular to the benzene (B151609) ring. researchgate.net This minimizes steric clashes between the ortho hydrogens of the ring and the rest of the molecule.

Prediction of Molecular Interactions and Binding Motifs

The electronic and structural features elucidated by computational studies allow for the prediction of how this compound might engage in intermolecular interactions. These non-covalent interactions are crucial in molecular recognition and binding.

Based on the analysis of its functional groups and electrostatic potential, several key binding motifs can be predicted:

Hydrogen Bonding: The amine group is a classic hydrogen bond donor (via the N-H) and acceptor (via the N lone pair). The oxygen of the methoxy group also serves as a strong hydrogen bond acceptor.

π-Interactions: The two aromatic rings can engage in π-π stacking (face-to-face) or T-shaped (edge-to-face) interactions with other aromatic systems. dtic.mil The electron-rich 4-methoxyphenyl ring and the relatively electron-poor 3-chlorophenyl ring could favor a donor-acceptor type of π-π stacking.

Halogen Bonding: The positive sigma-hole on the chlorine atom could act as an electrophilic site, interacting with a nucleophile or an electron-rich region of another molecule (a halogen bond acceptor). dtic.mil

Hydrophobic Interactions: The benzyl portions of the molecule provide significant surface area for hydrophobic interactions.

Table 3: Summary of Predicted Molecular Interaction Sites

Functional Group/RegionType of InteractionRole
Amine (N-H)Hydrogen BondDonor
Amine (N:)Hydrogen BondAcceptor
Methoxy (O:)Hydrogen BondAcceptor
3-Chlorophenyl Ringπ-Interactions (π-π, T-shaped)Acceptor (electron-poor)
4-Methoxyphenyl Ringπ-Interactions (π-π, T-shaped)Donor (electron-rich)
Chlorine Atom (C-Cl)Halogen BondDonor
Benzyl FrameworkHydrophobic InteractionsHydrophobic contact

Mechanistic Investigations of Reactions Involving 3 Chlorobenzyl 4 Methoxybenzyl Amine

Elucidation of Reaction Mechanisms for the Formation of (3-Chlorobenzyl)(4-methoxybenzyl)amine

The formation of this compound can be envisioned through two primary synthetic routes: reductive amination and N-alkylation.

A plausible method for its synthesis is the reductive amination involving 3-chlorobenzaldehyde (B42229) and 4-methoxybenzylamine (B45378). This reaction typically proceeds in two steps: the formation of an imine intermediate followed by its reduction. The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to a hemiaminal, which then dehydrates to form the corresponding N-(3-chlorobenzyl)-4-methoxybenzylidene imine. This imine is then reduced in situ to the target secondary amine using a suitable reducing agent.

Alternatively, the N-alkylation of 4-methoxybenzylamine with 3-chlorobenzyl chloride represents another viable pathway. This reaction follows a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride ion.

Transition State Analysis and Reaction Coordinate Determination

Specific transition state analyses and reaction coordinate determinations for the synthesis of this compound are not found in the current body of scientific literature. For the reductive amination pathway, computational studies on similar systems suggest that the rate-determining step can be either the formation of the imine or its subsequent reduction, depending on the specific reactants and conditions. The transition state for imine formation would involve the concerted or stepwise departure of a water molecule from the protonated hemiaminal. For the N-alkylation reaction, the transition state would resemble a typical SN2 geometry, with the nitrogen atom forming a bond to the benzylic carbon as the carbon-chlorine bond is broken.

Kinetic Isotope Effect Studies for Key Reaction Steps

There are no specific kinetic isotope effect (KIE) studies reported for the formation of this compound. Such studies would be valuable in elucidating the mechanism. For instance, in the reductive amination pathway, a deuterium (B1214612) KIE (kH/kD > 1) upon replacing the aldehydic proton with deuterium would indicate that the C-H bond cleavage in the reduction step is part of the rate-determining step. Similarly, a nitrogen KIE could provide insight into the bonding changes at the nitrogen atom during the nucleophilic attack or imine formation.

Role of this compound as a Reactant or Intermediate in Organic Transformations

While this compound itself is not a commonly cited reactant or intermediate in complex organic transformations, its structural motif is present in molecules of pharmaceutical interest. For example, the related compound 3-chloro-4-methoxybenzylamine is a key intermediate in the synthesis of avanafil, a medication used to treat erectile dysfunction. google.comchemicalbook.com The secondary amine functionality in this compound could potentially serve as a precursor for the synthesis of more complex tertiary amines or amides.

Catalytic Activity or Ligand Properties of this compound Derivatives in Specific Reaction Systems

There is no available research on the catalytic activity or ligand properties of this compound or its derivatives. In principle, derivatives of this amine could be designed to act as ligands for transition metals in catalysis. The nitrogen atom could coordinate to a metal center, and modifications to the aromatic rings could be made to tune the electronic and steric properties of the resulting metal complex.

Solvent Effects and Reaction Conditions on Reaction Outcomes and Selectivity

Specific studies on solvent effects for reactions involving this compound are not available. However, general principles of solvent effects in related reactions can be applied. For the N-alkylation synthesis, polar aprotic solvents like DMF or DMSO would be expected to accelerate the SN2 reaction by solvating the cation without strongly solvating the nucleophilic amine. In contrast, protic solvents could slow the reaction by solvating the amine, reducing its nucleophilicity.

For the reductive amination pathway, the choice of solvent can influence both the rate of imine formation and the activity of the reducing agent. The pH of the reaction medium is also critical; it must be acidic enough to catalyze the dehydration of the hemiaminal but not so acidic as to protonate the amine, rendering it non-nucleophilic.

The table below summarizes hypothetical reaction conditions for the synthesis of this compound based on general procedures for similar compounds. orgsyn.orgrsc.org

Reaction PathwayReactantsSolventCatalyst/Reducing AgentTemperature (°C)
Reductive Amination3-Chlorobenzaldehyde, 4-MethoxybenzylamineMethanolSodium Borohydride (B1222165)0 - 25
N-Alkylation4-Methoxybenzylamine, 3-Chlorobenzyl chlorideDichloromethane (B109758)Triethylamine0 - 25

Derivatization Strategies and Structure Activity Relationship Sar Exploration for Analogues of 3 Chlorobenzyl 4 Methoxybenzyl Amine

Design Principles for Structural Analogues of (3-Chlorobenzyl)(4-methoxybenzyl)amine

The design of new molecules based on a parent compound like this compound is guided by established principles aimed at systematically probing the chemical space around the lead structure. These principles involve making targeted modifications to understand which parts of the molecule are essential for its activity and how its properties can be fine-tuned.

Systematic Substituent Variations on Benzyl (B1604629) Moieties

One of the most direct methods to explore the structure-activity relationship (SAR) is to systematically alter the substituents on the two benzyl rings of this compound. The parent molecule features a chlorine atom at the 3-position of one ring and a methoxy (B1213986) group at the 4-position of the other. These groups confer specific electronic and steric properties. The chloro group is electron-withdrawing and has a defined size, while the methoxy group is electron-donating and can act as a hydrogen bond acceptor.

Strategic variations could include:

Positional Isomerism: Moving the chloro substituent to the 2- (ortho) or 4- (para) position to assess the spatial requirements of the target binding site.

Halogen Substitution: Replacing the chlorine atom with other halogens such as fluorine, bromine, or iodine. This allows for a systematic variation in both size (steric effects) and electronegativity (electronic effects).

Electronic Modulation: Substituting the chloro and methoxy groups with a range of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methyl, hydroxyl) to probe the electronic demands of the molecular target.

Polysubstitution: Introducing additional substituents onto one or both aromatic rings to explore the potential for further interactions with the biological target.

Bioisosteric Replacements and Scaffold Modifications (excluding in vivo implications)

Bioisosteric replacement involves substituting a functional group with another that has similar physicochemical properties, with the goal of maintaining or improving biological activity. For this compound, this could involve:

Ether Group Bioisosteres: The methoxy group's ether oxygen is a potential hydrogen bond acceptor. Replacing the -OCH₃ group with bioisosteres like a thioether (-SCH₃) or an N-acyl group (-NHCOCH₃) can test the importance of this interaction.

Amine Linker Modification: The central secondary amine is a key structural feature. Its basicity and hydrogen bonding capacity can be altered by acylation or by incorporating it into a heterocyclic ring system.

Scaffold modification, or scaffold hopping, represents a more significant structural change. This strategy aims to replace the core dibenzylamine (B1670424) framework with a different chemical scaffold that maintains the relative spatial orientation of the key pharmacophoric elements—the two substituted benzyl rings.

Synthesis and Characterization of Novel Derivatives of this compound

The synthesis of this compound and its derivatives is commonly achieved through a robust and versatile method known as reductive amination. This reaction typically involves the condensation of an aldehyde with a primary amine to form an imine, which is subsequently reduced to the desired secondary amine.

For the parent compound, two primary synthetic routes are feasible:

The reaction of 3-chlorobenzaldehyde (B42229) with 4-methoxybenzylamine (B45378).

The reaction of 4-methoxybenzaldehyde (B44291) with 3-chlorobenzylamine (B151487).

In both cases, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) is used to reduce the intermediate imine in situ.

Following synthesis, the crude product is purified, often using techniques like column chromatography or recrystallization, to isolate the desired compound in high purity. The structural identity and purity of the synthesized derivatives are then confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretch of the secondary amine and the C-O stretch of the ether.

Computational and In Vitro Analysis of Molecular Interactions of Designed Analogues with Biological Targets

To understand how these structural modifications affect biological activity, computational and in vitro analyses are employed. These methods provide insights into the molecular interactions between the designed analogues and their biological targets, such as receptors or enzymes, in a controlled laboratory setting.

Computational Modeling:

Molecular Docking: This computational tool predicts the binding orientation and affinity of a ligand within the active site of a biological target. It can help visualize how different substituents on the analogues interact with specific amino acid residues.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-target complex, assessing the stability of the predicted binding pose over time.

In Vitro Assays:

Receptor Binding Assays: These experiments measure the affinity of a compound for a specific receptor. A common approach is a competitive binding assay, where the test compound's ability to displace a known radiolabeled ligand is measured to determine its binding affinity (Ki).

Enzyme Inhibition Assays: If the target is an enzyme, these assays measure the compound's ability to inhibit the enzyme's catalytic activity. The concentration of the compound required to reduce enzyme activity by 50% (IC₅₀) is a standard measure of potency.

The data from these assays for a series of analogues are crucial for building a quantitative understanding of the SAR. Below is an interactive table presenting hypothetical in vitro data for a set of designed analogues.

Interactive Data Table: Hypothetical In Vitro Data for Analogues

CompoundR1 SubstituentR2 SubstituentReceptor Binding Affinity (Ki, nM)Enzyme Inhibition (IC50, µM)
Parent 3-Cl4-OCH₃501.2
Analogue 1 4-Cl4-OCH₃1203.5
Analogue 2 3-F4-OCH₃751.8
Analogue 3 3-Cl3-OCH₃2005.1
Analogue 4 3-Cl4-OH451.0
Analogue 5 3-Br4-OCH₃481.1

Note: The data in this table are hypothetical and for illustrative purposes only.

Establishment of Structure-Interaction Hypotheses from Computational Modeling

By combining the computational predictions with the experimental in vitro data, researchers can formulate well-grounded hypotheses about how these molecules interact with their biological targets at a molecular level. These hypotheses are essential for rationalizing the observed SAR and for guiding the design of future, potentially more effective, analogues.

Based on the hypothetical data, several structure-interaction hypotheses could be proposed:

A Hydrophobic Pocket at the 3-Position: The data suggest that the 3-position of the first benzyl ring may fit into a specific hydrophobic pocket of the binding site. The decreased activity of the 4-chloro analogue (Analogue 1) indicates that this position is sterically sensitive. The comparable activity of the 3-bromo analogue (Analogue 5) suggests this pocket can accommodate larger halogens, possibly leading to enhanced van der Waals interactions.

Importance of the 4-Position Hydrogen Bond Acceptor: The methoxy group at the 4-position of the second ring appears to be critical. The significant drop in activity when it is moved to the 3-position (Analogue 3) suggests a specific geometric requirement for a hydrogen bond. The slightly improved activity of the 4-hydroxy analogue (Analogue 4), which can also act as a hydrogen bond donor, points to the importance of this interaction.

The Central Amine as an Anchor: The secondary amine likely serves as a crucial anchor point, potentially forming an ionic bond with an acidic amino acid residue (like aspartate or glutamate) in the binding site when protonated.

These hypotheses provide a coherent model that explains the observed activities and offers a clear path for the next cycle of molecular design and optimization.

Applications of 3 Chlorobenzyl 4 Methoxybenzyl Amine in Chemical Biology and Advanced Organic Synthesis

Development of (3-Chlorobenzyl)(4-methoxybenzyl)amine as a Chemical Probe for Molecular Target Validation In Vitro

While there is no specific data on this compound as a chemical probe, the development of any small molecule for this purpose follows a rigorous validation process. Chemical probes are essential tools for dissecting biological pathways and validating the role of specific proteins in disease. For a compound like this compound to be considered a chemical probe, it would need to exhibit high potency and selectivity for a particular molecular target.

The process begins with the identification of a "hit" compound, often from a high-throughput screen, that displays an interesting biological effect. This hit would then be optimized through medicinal chemistry to improve its properties. The goal is to develop a tool compound that can be used in in vitro assays to confirm that the modulation of the target protein leads to a measurable cellular effect.

Key characteristics of an effective chemical probe are summarized in the table below.

CharacteristicDescriptionImportance for Target Validation
Potency The concentration of the compound required to produce a specific effect on the target (e.g., IC50, EC50, or Kd value). A potent probe is typically active at nanomolar concentrations.High potency minimizes the risk of off-target effects at the concentrations required for the desired biological response.
Selectivity The ability of the probe to interact with the intended target over other proteins, especially those that are structurally related.High selectivity ensures that the observed biological effect is a direct result of modulating the target of interest and not due to interactions with other molecules.
Cellular Permeability The ability of the compound to cross the cell membrane to reach its intracellular target.This is crucial for validating the target's function within a living cell, linking target engagement to a cellular phenotype.
Defined Mechanism of Action A clear understanding of how the probe interacts with its target (e.g., as an inhibitor, activator, or degrader).A well-defined mechanism allows for the design of clear, hypothesis-driven experiments to validate the target's role in a biological process.

The validation of a molecular target using a chemical probe involves demonstrating a clear relationship between the probe's engagement with the target protein and a subsequent biological outcome in a controlled in vitro setting.

Utilization of this compound as a Key Building Block for Complex Molecule Synthesis

The structure of this compound, a secondary amine with two distinct substituted benzyl (B1604629) groups, makes it a potential building block in organic synthesis. Such molecules are valuable because they can introduce specific structural motifs into a larger, more complex molecule. Organometallic reagents, for example, are frequently used as building blocks in the synthesis of complex molecules and pharmaceuticals.

The synthesis of complex molecules often relies on a convergent approach, where different fragments of the target molecule are synthesized separately and then joined together. A molecule like this compound could serve as a core fragment or be modified to participate in various coupling reactions. For instance, the secondary amine itself can be a nucleophile or be transformed into other functional groups. The aromatic rings could be further functionalized or used as scaffolds to build molecular complexity.

An example of a related compound, 4-methoxybenzylamine (B45378), is used as a raw material in the synthesis of 3-chloro-4-methoxybenzylamine hydrochloride, which is an intermediate for the pharmaceutical agent avanafil. This illustrates how benzylamine (B48309) derivatives are employed in multi-step synthetic sequences.

Below is a table showing potential synthetic transformations for a secondary benzylamine derivative.

Reaction TypeReagents & ConditionsPotential Product
N-Alkylation Alkyl halide, BaseTertiary amine
N-Acylation Acyl chloride, BaseAmide
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3)Tertiary amine
Buchwald-Hartwig Amination Aryl halide, Palladium catalyst, BaseTertiary arylamine

These reactions demonstrate the versatility of the secondary amine functional group in constructing more complex molecular architectures.

Integration of this compound into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds, known as libraries, for drug discovery and other applications. These libraries are then screened for activity against a biological target. A building block like this compound could be incorporated into such a library.

The process often involves solid-phase synthesis, where molecules are built step-by-step on small resin beads. The secondary amine of this compound could be used as a nucleophile to react with an electrophilic scaffold attached to the solid support. Alternatively, one of the benzyl groups could be attached to the resin, leaving the amine free for further reactions.

The "split-and-pool" synthesis method allows for the exponential generation of compounds. If this compound were one of, for example, 50 different amines used in a three-step synthesis with 50 different building blocks at each step, the resulting library would contain 50 x 50 x 50 = 125,000 unique compounds.

Library Generation StepDescriptionExample with a Secondary Amine
1. Scaffold Immobilization A core molecule (scaffold) with multiple reactive sites is attached to a solid support (resin bead).A tri-functional scaffold is attached to a resin bead.
2. First Diversification The resin beads are split into separate reaction vessels, and a different building block is added to each.The beads are split into 50 vessels. In one vessel, this compound is coupled to the first reactive site of the scaffold.
3. Pooling and Splitting The beads from all vessels are pooled, mixed, and then split again into new vessels.The beads, now bearing different amine substituents, are mixed and re-distributed.
4. Second & Third Diversification The process is repeated for the remaining reactive sites on the scaffold, introducing new sets of building blocks.Two more rounds of splitting, reacting with different building blocks (e.g., carboxylic acids, sulfonyl chlorides), and pooling are performed.
5. Cleavage and Screening The final compounds are cleaved from the resin beads and screened for biological activity.The final library of 125,000 unique compounds is tested.

The inclusion of the 3-chloro and 4-methoxy substituents on the benzyl rings of this specific amine would contribute to the structural diversity of the library, potentially leading to the discovery of novel bioactive compounds.

Exploitation of this compound in Material Science Applications

While there are no specific material science applications documented for this compound, the broader class of aromatic amines and benzylamines can be used in the synthesis of advanced materials. Their utility often stems from their reactivity, thermal stability, and electronic properties.

Potential, though speculative, areas of application could include:

Polymer Synthesis: Secondary amines can act as monomers or chain-terminating agents in the synthesis of certain polymers. For example, they could be incorporated into polyamides or polyimides to modify the properties of the final material, such as solubility, thermal stability, or glass transition temperature.

Corrosion Inhibitors: Amine-containing compounds are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific substituents on the aromatic rings could influence the efficiency and mechanism of this inhibition.

Precursors for Conductive Materials: Aromatic amines can be precursors for synthesizing conductive polymers or organic semiconductors. Through oxidation or other polymerization methods, it is conceivable that materials derived from such amines could exhibit interesting electronic properties.

These applications remain theoretical for this specific compound and would require dedicated research and development to be realized.

Future Research Directions and Unexplored Avenues for 3 Chlorobenzyl 4 Methoxybenzyl Amine

Investigation of Unconventional Synthetic Pathways for (3-Chlorobenzyl)(4-methoxybenzyl)amine

Traditional synthesis of secondary amines like this compound often relies on reductive amination or N-alkylation methods. While effective, these routes can involve multiple steps, harsh reagents, and the generation of significant waste. Future research should pivot towards more elegant and sustainable synthetic strategies.

Acceptorless Dehydrogenative Coupling (ADC): This powerful strategy involves the coupling of an alcohol and an amine with the liberation of hydrogen gas and water as the only byproducts. A potential route to this compound could involve the reaction of 3-chlorobenzyl alcohol with 4-methoxybenzylamine (B45378), or vice versa, mediated by a heterogeneous catalyst. Research into bimetallic nanoparticles, such as gold-palladium on a titanium dioxide support (Au-Pd/TiO2), has shown promise for the synthesis of unsymmetrical diarylamines from anilines and cyclohexanones and could be adapted for this purpose. nih.govrsc.org Investigating this environmentally benign approach would be a significant step forward.

Nitrosonium-Initiated C-N Bond Formation: A novel method for creating diarylamines involves the use of a nitrosonium ion (NO+) to initiate C-H activation and subsequent C-N bond formation between electron-rich arenes. acs.org Exploring the viability of this pathway for coupling derivatives of toluene (B28343) and anisole (B1667542) could offer a completely new, transition-metal-free approach to synthesizing the target molecule and its analogues. acs.org

Desulfinylative Smiles Rearrangement: This transition-metal-free reaction allows for the synthesis of sterically hindered diarylamines under mild conditions. acs.org It proceeds through a novel rearrangement of sulfinamides. acs.org Applying this methodology could provide access to this compound and its derivatives that may be difficult to synthesize via traditional cross-coupling methods, especially if more complex or bulky substituents are desired in future derivatives.

A comparative study of these unconventional pathways is warranted to determine the most efficient, scalable, and environmentally friendly method for producing this compound.

Synthetic PathwayPotential AdvantagesKey Research Question
Acceptorless Dehydrogenative CouplingAtom economy, reduced waste (H₂O and H₂ byproducts)Can a suitable heterogeneous catalyst (e.g., Au-Pd/TiO₂) effectively couple the benzylamine (B48309) and benzyl (B1604629) alcohol precursors?
Nitrosonium-Initiated C-N FormationTransition-metal-free, novel C-H activationCan this method be adapted for the specific substituted benzyl precursors required?
Desulfinylative Smiles RearrangementMild conditions, tolerance of steric hindranceIs this pathway viable for the specific electronic properties of the 3-chloro and 4-methoxy substituted rings?

Advanced Spectroscopic and Structural Analysis Techniques for Probing Dynamics and Interactions

This compound is a flexible molecule, with multiple rotatable bonds connecting the two aromatic rings to the central nitrogen atom. This conformational flexibility is critical to its properties and potential interactions but is poorly understood. Future research must employ advanced techniques to map its structural landscape.

Solid-State Characterization: While standard X-ray crystallography provides a static picture of the molecule in a crystalline state, more advanced methods are needed. Future work should focus on identifying and characterizing potential polymorphs through techniques like crystal structure prediction (CSP). acs.org This is particularly important for flexible molecules, as different crystal packing arrangements can arise from different molecular conformations, significantly impacting physical properties. acs.orgtandfonline.com

Solution-State Conformational Analysis: The behavior of the molecule in solution is paramount for many applications. Advanced Nuclear Magnetic Resonance (NMR) techniques can provide deep insights. Future studies should utilize:

High-Field NMR Spectroscopy: To achieve better signal dispersion and enable more complex structural elucidation. chemistryviews.org

Nuclear Overhauser Effect (NOE) Studies: To determine through-space proximities between protons, providing crucial data on the preferred solution-state conformations.

Ensemble Reconstruction Methods: Algorithms that interpret NMR data, accounting for phenomena like spin diffusion, can be used to generate a thermodynamically weighted ensemble of structures, offering a dynamic picture of the molecule's flexibility in solution. nih.gov

These advanced analytical studies will provide a comprehensive understanding of the molecule's conformational preferences and dynamics, which is essential for rational drug design and materials science applications.

Expansion of Computational Methodologies for Predictive Modeling of this compound Derivatives

Computational chemistry offers a powerful toolkit for predicting the properties of molecules and guiding experimental work. For this compound, future research should leverage sophisticated computational models to explore its potential.

Density Functional Theory (DFT) Calculations: Future studies should perform in-depth DFT analyses on the molecule and a library of its virtual derivatives. Key areas of investigation include:

Conformational Energy Landscapes: Mapping the potential energy surface as a function of the key torsional angles to identify low-energy conformers and the barriers between them. tandfonline.com

Molecular Electrostatic Potential (MEP) Maps: To predict sites susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict electronic properties and reactivity.

Crystal Structure Prediction (CSP): As mentioned, CSP is a burgeoning field that is becoming increasingly vital for understanding and predicting the solid-state forms of flexible organic molecules. acs.organnualreviews.org A thorough CSP study on this compound would be invaluable for identifying likely stable polymorphs before attempting to synthesize them, saving significant experimental time and resources.

By creating robust computational models, researchers can pre-screen a vast chemical space of derivatives for desired properties, such as specific electronic characteristics or binding affinities, before committing to their synthesis.

Computational MethodResearch GoalPredicted Outcome
Density Functional Theory (DFT)Elucidate electronic structure and reactivityIdentification of key conformers, reactive sites, and electronic properties.
Molecular Dynamics (MD)Simulate behavior in solution or biological environmentsUnderstanding of conformational flexibility and intermolecular interactions over time.
Crystal Structure Prediction (CSP)Identify stable solid-state formsA ranked list of potential polymorphs, guiding crystallization experiments.

Novel Applications in Interdisciplinary Chemical Research Beyond Traditional Medicinal Chemistry Contexts

While substituted dibenzylamines are often explored as scaffolds for pharmaceuticals, the unique electronic features of this compound—an electron-withdrawing chlorine atom on one ring and an electron-donating methoxy (B1213986) group on the other—suggests potential in other fields.

Materials Science: Diarylamine motifs are integral to many organic electronic materials. acs.orgrsc.org Future research should investigate whether this compound and its derivatives can function as:

Hole-Transporting Materials: In Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells, where the amine core can facilitate charge movement.

Building Blocks for Conductive Polymers: Polymerization through the aromatic rings could lead to new functional polymers with tunable electronic properties.

Chemical Probes and Sensors: The inherent fluorescence of some amine derivatives could be harnessed. Research into the photophysical properties of this compound is a completely unexplored area. Studies on related structures have shown that secondary amines can be derivatized into fluorescent dyes that exhibit solvatochromism (color changes with solvent polarity), making them useful as probes for microenvironments in chemical or biological systems. mdpi.com

Agrochemicals: The structural motifs present in the molecule are also found in various agrochemicals. Exploring its potential as a lead compound for new fungicides or herbicides, particularly given the known bioactivity of halogenated and ether-containing aromatic compounds, could open a new avenue of research.

By looking beyond the traditional boundaries of medicinal chemistry, researchers may uncover entirely new and valuable applications for this versatile chemical scaffold.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.